5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid is a heterocyclic organic compound that contains a furan ring substituted with a dimethylamino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 2 to 4 hours .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of 5-[(Dimethylamino)methyl]-2-methylfuran-3-methanol.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase B, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(Dimethylamino)methyl]-2-furanmethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
5-[(Dimethylamino)methyl]-2-methylfuran: Lacks the carboxylic acid group.
Uniqueness
5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H13NO3 |
---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
5-[(dimethylamino)methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-6-8(9(11)12)4-7(13-6)5-10(2)3/h4H,5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
MJCLFJRRSNLBFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)CN(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.